molecular formula C21H21F2N5OS2 B2697078 N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105221-87-1

N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2697078
CAS RN: 1105221-87-1
M. Wt: 461.55
InChI Key: BQMMSJPQBHTUNN-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21F2N5OS2 and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of 1,3,4-Thiadiazole Amide Derivatives : Research has shown the synthesis of novel 1,3,4-thiadiazole amide compounds, including those containing piperazine, for potential antibacterial and antiviral activities. These compounds have demonstrated inhibitory effects on specific bacterial strains and viral activities (Xia, 2015).

  • Antibacterial Activities of Piperazine Derivatives : Studies have also focused on synthesizing piperazine derivatives with 1,3,4-thiadiazol-2-sulfonyl groups. These compounds exhibited antibacterial activities against various plant pathogens, suggesting their potential in agricultural applications (Qi, 2014).

  • Antimicrobial Potentials of 2-Aminobenzothiazoles : Synthesized derivatives of 2-aminobenzothiazoles have been evaluated for their antimicrobial properties. This research aligns with the global concern over antimicrobial resistance, highlighting the compound's potential in developing new antimicrobial agents (Anuse et al., 2019).

Anticancer and Antitumor Research

  • Investigations in Antitumor Activity : Various synthesized compounds related to this structure have been tested for their in vitro biological efficacy against different bacterial strains and fungi, with some showing potential as anticancer agents. The impact of different functional groups on their bioactivity has been a key focus (Chhatriwala et al., 2014).

  • Development of Anticonvulsant Agents : Research has been conducted to synthesize new compounds with potential anticonvulsant activities. This includes examining the effects of various heterocyclic and aromatic substitutions on the compound's efficacy (Liu et al., 2016).

Molecular Docking and Computational Studies

  • Molecular Docking and Anticancer Screening : The compound has been subject to molecular docking studies to understand its interactions with biological targets. These studies are crucial for drug development, especially in the realm of anticancer therapies (Abu-Melha, 2021).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N5OS2/c22-16-3-1-15(2-4-16)13-24-19(29)14-30-21-26-25-20(31-21)28-11-9-27(10-12-28)18-7-5-17(23)6-8-18/h1-8H,9-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMMSJPQBHTUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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